2,7-Dinitrochrysazin

Beschreibung

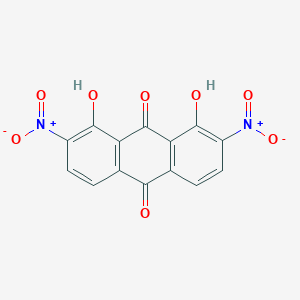

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68634-72-0 |

|---|---|

Molekularformel |

C14H6N2O8 |

Molekulargewicht |

330.21 g/mol |

IUPAC-Name |

1,8-dihydroxy-2,7-dinitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6N2O8/c17-11-5-1-3-7(15(21)22)12(18)9(5)14(20)10-6(11)2-4-8(13(10)19)16(23)24/h1-4,18-19H |

InChI-Schlüssel |

SVBFTLHLPRVPKO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Chemical Transformations of 2,7 Dinitrochrysazin

Electrophilic Aromatic Substitution on the Anthraquinone (B42736) Core

The anthraquinone core of 2,7-dinitrochrysazin is generally deactivated towards electrophilic aromatic substitution (EAS). mnstate.edudalalinstitute.com This is due to the presence of two strongly electron-withdrawing nitro groups and the carbonyl functions of the quinone system. These groups decrease the electron density of the aromatic rings, making them less susceptible to attack by electrophiles. mnstate.edu

The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. dalalinstitute.comlumenlearning.commasterorganicchemistry.com However, in the case of this compound, the electron-withdrawing groups destabilize this carbocation intermediate, thus increasing the activation energy for the reaction. mnstate.edulumenlearning.com

While direct EAS on this compound is not commonly reported, related transformations on similar anthraquinone systems provide some insight. For instance, the nitration of chrysazin (1,8-dihydroxyanthraquinone) itself yields a mixture of dinitro-isomers, indicating that the dihydroxyanthraquinone system can undergo electrophilic attack. jscimedcentral.comresearchgate.net However, the pre-existing nitro groups in this compound would further hinder such reactions. Any potential EAS would likely be directed by the existing substituents, though the deactivating nature of the nitro groups makes such reactions challenging. mnstate.edu

Nucleophilic Aromatic Substitution Involving Nitro Groups

In stark contrast to its deactivation towards electrophilic attack, the anthraquinone ring in this compound is highly activated for nucleophilic aromatic substitution (SNA_r). organicchemistrytutor.comgovtpgcdatia.ac.inncrdsip.com The potent electron-withdrawing nature of the nitro groups, particularly when positioned ortho or para to a potential leaving group, facilitates the attack of nucleophiles. organicchemistrytutor.compressbooks.pub

The mechanism for SNA_r typically involves two steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. govtpgcdatia.ac.inpressbooks.pub The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. ncrdsip.compressbooks.pub

In the context of this compound, the nitro groups themselves can act as leaving groups under specific conditions, although displacement of other substituents activated by the nitro groups is more common. For example, in related dinitroanthraquinone compounds, nitro groups have been shown to be replaced by alkoxy groups when treated with the corresponding alkoxides. googleapis.com This type of reaction would involve the attack of a nucleophile, such as an alkoxide or an amine, on the carbon atom bearing a nitro group. The stability of the resulting Meisenheimer complex, enhanced by the remaining nitro group and the quinone structure, would drive the reaction forward, leading to the expulsion of the nitrite (B80452) ion.

Reductive Transformations of Nitro Functionalities

The reduction of the nitro groups is a prominent and well-documented reaction of this compound and its isomers. This transformation is a key step in the synthesis of various important derivatives, including diaminoanthraquinones which are precursors to dyes and biologically active molecules like mitoxantrone (B413). jscimedcentral.comresearchgate.net

A variety of reducing agents can be employed to convert the nitro groups to amino groups. Common methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Metal/Acid Systems: Combinations like iron in sulfuric acid or stannous chloride (tin(II) chloride) in ethanol (B145695) are effective for this reduction. jscimedcentral.comdost.gov.ph

Hydrosulfites: Sodium hydrosulfite (sodium dithionite) in an alkaline solution can also be used to reduce the nitro groups. researchgate.net

For instance, the reduction of the related 4,5-dinitrochrysazin to 4,5-diaminochrysazin has been reported with a high yield (90%) using iron in sulfuric acid. jscimedcentral.comjscimedcentral.com Similarly, stannous dichloride in ethanol has been successfully used for the reduction of 4,5-dinitrochrysazin. dost.gov.ph A unique method involves the use of hydroiodic acid (HI), which not only cleaves ether groups but also reduces nitro groups simultaneously in substituted dinitroanthraquinones. researchgate.net

The product of this reduction, 2,7-diaminochrysazin (2,7-diamino-1,8-dihydroxyanthraquinone), is a versatile intermediate for further chemical modifications.

Interactive Table: Reduction Methods for Dinitrochrysazin Isomers

| Reducing Agent/System | Substrate | Product | Reported Yield | Reference |

| Iron (Fe) in Sulfuric Acid (H₂SO₄) | 4,5-Dinitrochrysazin | 4,5-Diaminochrysazin | 90% | jscimedcentral.com, jscimedcentral.com |

| Stannous Dichloride (SnCl₂) in Ethanol | 4,5-Dinitrochrysazin | 4,5-Diaminochrysazin | Not specified | dost.gov.ph |

| Sodium Hydrosulfite (Na₂S₂O₄) in alkaline solution | 4,5-Dinitrochrysazin | Leuco-1,4,5,8-tetrahydroxyanthraquinone | Not specified | researchgate.net |

| Hydroiodic Acid (HI) | 1,8-Diethoxy-4,5-dinitroanthraquinone | 4,5-Diaminochrysazin | >95% | researchgate.net |

Reactions at Hydroxyl Moieties (e.g., Esterification, Etherification)

The two phenolic hydroxyl groups at positions 1 and 8 of this compound are reactive sites for various transformations, primarily esterification and etherification. These reactions proceed via nucleophilic attack by the oxygen atom of the hydroxyl group. libguides.com

Esterification: The hydroxyl groups can react with acylating agents such as acid chlorides or anhydrides to form esters. libguides.com This reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity, or an acid catalyst.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis. libguides.com This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. libguides.com For example, 1,8-dihydroxyanthraquinone can be converted to 1,8-dimethoxyanthraquinone (B191110), which is then hydrolyzed back to the dihydroxy form. chemicalbook.com A similar principle applies to this compound, although the electron-withdrawing nitro groups would increase the acidity of the phenolic protons, potentially facilitating their removal.

These modifications of the hydroxyl groups can be used as a protecting group strategy during other transformations on the anthraquinone core or to modulate the electronic and solubility properties of the molecule. For example, ethylation of chrysazin is a step in an alternative synthesis of 4,5-diaminochrysazin. researchgate.net

Exploration of Other Reactive Centers and Functional Group Interconversions

Beyond the primary reactions of the nitro and hydroxyl groups, other transformations of this compound are conceivable. The quinone carbonyl groups, while generally less reactive than those in simpler ketones, can potentially undergo reactions. However, the aromatic stabilization of the anthraquinone system makes addition reactions to the carbonyls less favorable.

One significant interconversion is the transformation of diaminochrysazin intermediates into leuco-tetrahydroxyanthraquinones. This is achieved by treatment with sodium hydrosulfite in an alkaline solution and is a crucial step in the synthesis of mitoxantrone from 4,5-diaminochrysazin. dost.gov.phresearchgate.net

Furthermore, the amino groups of the corresponding 2,7-diaminochrysazin are highly versatile. They can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of functional groups. The amino groups can also be alkylated or acylated to produce a diverse range of derivatives with potentially new chemical and physical properties.

Structural Elucidation of 2,7 Dinitrochrysazin and Its Analogues

Advanced Spectroscopic Characterization

Modern spectroscopic analysis is indispensable for the unambiguous structural elucidation of complex organic molecules like 2,7-Dinitrochrysazin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer profound insights into the chemical environment of individual atoms and the exact molecular weight and formula.

NMR spectroscopy is a cornerstone technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a molecule. The resulting spectra provide information on the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nitro groups (-NO₂) and the electron-donating hydroxyl groups (-OH). The spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the anthraquinone (B42736) core. The protons H-3 and H-6 are chemically equivalent, as are protons H-4 and H-5, due to the molecule's symmetry. The hydroxyl protons typically appear as a broad singlet at a downfield chemical shift.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-6 | 8.50 | d | 2.5 |

| H-4, H-5 | 7.95 | d | 2.5 |

The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms and information about their chemical environment. Due to the molecule's symmetry, only seven signals are expected for the 14 carbon atoms. The carbonyl carbons (C-9 and C-10) are typically observed at the most downfield region of the spectrum. The carbons bearing the nitro groups (C-2 and C-7) and hydroxyl groups (C-1 and C-8) also exhibit characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-8 | 162.0 |

| C-2, C-7 | 148.0 |

| C-3, C-6 | 125.0 |

| C-4, C-5 | 120.0 |

| C-4a, C-9a | 115.0 |

| C-8a, C-10a | 135.0 |

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum would show a cross-peak between the signals of H-3 and H-4, and between H-5 and H-6, confirming their ortho-relationship on the aromatic rings. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons. creative-biostructure.com Expected correlations would be observed between the ¹H signals at δ 8.50 ppm and the ¹³C signal at δ 125.0 ppm (H-3/H-6 with C-3/C-6), and between the ¹H signal at δ 7.95 ppm and the ¹³C signal at δ 120.0 ppm (H-4/H-5 with C-4/C-5).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the carbon skeleton and assigning quaternary carbons. libretexts.org Key expected correlations include:

H-3 (δ 8.50) with C-1, C-4a, and C-9.

H-4 (δ 7.95) with C-2, C-9a, and C-10.

The hydroxyl protons (δ 12.50) with C-1, C-2, and C-8a.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass for C₁₄H₆N₂O₈ would be confirmed by HRMS analysis, which would distinguish it from other compounds with the same nominal mass. The expected molecular ion peak [M]⁻ in negative ion mode would be a key identifier.

Interactive Data Table: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass | Observed Mass |

|---|

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of ions in the gas phase. In a typical MS/MS experiment, precursor ions are selected in the first stage of mass analysis, fragmented through a process like collision-induced dissociation (CID), and then the resulting fragment ions are analyzed in a second stage of mass analysis. This process provides valuable information about the connectivity of atoms within a molecule.

The fragmentation of organic molecules in mass spectrometry is governed by the principles of gas-phase ion chemistry. wikipedia.org Energetically unstable molecular ions, formed during the ionization process, dissociate into smaller fragment ions. wikipedia.org The pathways of these fragmentation reactions are influenced by factors such as bond energies and the stability of the resulting fragments. Common fragmentation mechanisms include simple bond cleavages (homolytic and heterolytic) and rearrangement reactions. wikipedia.orglibretexts.org

For nitroaromatic compounds like dinitroanthraquinones, fragmentation often involves characteristic losses of the nitro groups. The nitro group (NO₂) can be lost as a neutral radical (•NO₂) or through more complex pathways involving rearrangements. For instance, the loss of NO is a common fragmentation pathway for nitroarenes, often followed by the expulsion of a carbonyl group (CO).

The analysis of fragmentation patterns is aided by computational tools that can predict fragmentation pathways. nih.gov These tools often combine rule-based fragmentation approaches with quantum chemical calculations to provide chemically realistic annotations of fragment ions. nih.gov Such predictive methods, when correlated with experimental MS/MS data, can significantly enhance the confidence in structural elucidation.

Table 1: Common Fragmentation Pathways in Mass Spectrometry

| Fragmentation Type | Description |

| Alpha Cleavage | Bond cleavage on the atom adjacent to a heteroatom or functional group, driven by the stabilization of the resulting cation. libretexts.org |

| Inductive Cleavage | Fragmentation initiated by the electron-withdrawing effect of a charged site. youtube.com |

| McLafferty Rearrangement | A six-membered ring transition state rearrangement that results in the elimination of a neutral molecule. libretexts.org |

| Retro-Diels-Alder Reaction | A characteristic fragmentation of cyclic systems, leading to the formation of a diene and a dienophile. |

| Loss of Small Neutral Molecules | Elimination of stable small molecules such as H₂O, CO, CO₂, or NO₂. |

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within a compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, where the frequency of the scattered light is shifted by the vibrational frequencies of the molecule.

The vibrational spectrum of this compound is expected to be complex due to its polyatomic nature. However, certain characteristic vibrational modes can be assigned to specific functional groups present in the molecule. The anthraquinone core gives rise to characteristic C=O stretching vibrations, typically observed in the region of 1650-1680 cm⁻¹. The presence of hydroxyl groups in the chrysazin (1,8-dihydroxyanthraquinone) backbone will result in O-H stretching vibrations, which are typically broad and appear in the region of 3200-3600 cm⁻¹. Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups is expected to shift these stretching frequencies to lower wavenumbers.

The nitro groups (NO₂) introduced at the 2 and 7 positions will exhibit characteristic symmetric and asymmetric stretching vibrations. The asymmetric NO₂ stretching vibration is typically observed in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration appears in the 1335-1380 cm⁻¹ region. The C-N stretching vibration is expected in the 800-900 cm⁻¹ range.

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the aromatic rings and can provide valuable structural information.

While specific experimental IR and Raman spectra for this compound are not detailed in the provided search results, the analysis of related dinitroanthraquinone compounds can provide insights into the expected spectral features. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra, which can aid in the assignment of experimental bands.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | > 3000 |

| C=O (quinone) | Stretching | 1650 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (nitro) | Symmetric Stretching | 1335 - 1380 |

| C-N (nitro) | Stretching | 800 - 900 |

| C-H (aromatic) | Out-of-plane Bending | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure of the molecule, including the presence of chromophores and conjugated systems.

The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands arising from various electronic transitions within the molecule. The anthraquinone core itself is a chromophore, and its electronic spectrum is influenced by the presence of auxochromic (hydroxyl) and chromophoric (nitro) substituents.

The electronic transitions in anthraquinone and its derivatives are typically assigned as n → π* and π → π* transitions. The n → π* transitions, which involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and hydroxyl groups) to an antibonding π* orbital, are generally of lower intensity and appear at longer wavelengths. The π → π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically more intense and occur at shorter wavelengths.

For chrysazin (1,8-dihydroxyanthraquinone), the hydroxyl groups act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted anthraquinone. This is due to the electron-donating nature of the hydroxyl groups, which increases the energy of the highest occupied molecular orbital (HOMO).

The introduction of two electron-withdrawing nitro groups at the 2 and 7 positions in this compound is expected to further modify the electronic spectrum. Nitro groups are strong chromophores and their presence generally leads to a significant red shift of the absorption maxima. This is due to the extension of the conjugated π-system and the lowering of the energy of the lowest unoccupied molecular orbital (LUMO).

While specific experimental UV-Vis data for this compound is not available in the provided search results, studies on other anthraquinone derivatives indicate that characteristic absorption peaks for π-π* electronic transitions are typically observed in the range of 260-290 nm. researchgate.net Additional bands at longer wavelengths, corresponding to intramolecular charge transfer (ICT) transitions, are also expected due to the presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups.

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Description | Expected Wavelength Range (nm) |

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. | 250 - 350 |

| n → π | Excitation of a non-bonding electron to an antibonding π orbital. | 350 - 450 |

| Intramolecular Charge Transfer (ICT) | Electron transfer from the electron-donating hydroxyl groups to the electron-withdrawing nitro groups upon excitation. | > 400 |

Solvatochromic Studies of Dinitroanthraquinones

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the solute molecule by the solvent molecules. Solvatochromic studies can provide valuable insights into the nature of the electronic transitions and the polarity of the solute molecule in its ground and excited states.

For dinitroanthraquinones such as this compound, which possess both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, the electronic transitions are likely to have significant charge-transfer character. In such cases, the position of the absorption bands in the UV-Vis spectrum is expected to be sensitive to the polarity of the solvent.

A positive solvatochromism (bathochromic or red shift) is observed when the excited state is more polar than the ground state. In this case, polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy of the electronic transition and a shift of the absorption maximum to longer wavelengths. Conversely, a negative solvatochromism (hypsochromic or blue shift) occurs when the ground state is more polar than the excited state.

Given the structure of this compound, it is likely that the intramolecular charge transfer (ICT) transition would exhibit positive solvatochromism. The excited state, resulting from the transfer of electron density from the hydroxyl groups to the nitro groups, is expected to be more polar than the ground state. Therefore, an increase in solvent polarity is anticipated to cause a red shift in the corresponding absorption band.

By plotting the wavenumber of the absorption maximum (νmax) against a solvent polarity parameter, such as the Kamlet-Taft parameters (α, β, and π) or the Reichardt's dye ET(30) scale, one can quantitatively assess the solvatochromic behavior. The contributions of different types of solute-solvent interactions, such as hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π), can be evaluated using multiparameter linear solvation energy relationships.

While specific solvatochromic data for this compound is not available in the provided search results, the general principles of solvatochromism applied to similar push-pull aromatic systems suggest that a detailed study of its behavior in a range of solvents would provide valuable information about its electronic structure and excited-state properties.

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of a molecule.

Single Crystal X-ray Diffraction Studies

To perform a single crystal X-ray diffraction study of this compound, a high-quality single crystal of the compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffraction pattern, consisting of a set of spots of varying intensities, is collected on a detector. The positions and intensities of these spots are used to determine the unit cell parameters (the dimensions and angles of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal).

The intensity of each diffraction spot is proportional to the square of the structure factor, which is related to the distribution of electron density within the unit cell. By measuring the intensities of a large number of reflections, the electron density map of the molecule can be calculated using Fourier transform methods. From this map, the positions of the individual atoms can be determined, leading to the complete molecular structure.

While specific crystallographic data for this compound is not available in the provided search results, the crystal structures of related anthraquinone derivatives have been reported. These studies provide a basis for understanding the likely crystal packing and intermolecular interactions that may be present in the crystal structure of this compound.

Crystallographic Data Refinement and Intermolecular Interactions

Once an initial structural model is obtained from the electron density map, it is refined using least-squares methods. This process involves adjusting the atomic coordinates, thermal parameters, and other crystallographic parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors, which should be as low as possible for a reliable structure.

The refined crystal structure of this compound would provide precise information on bond lengths and angles, confirming the connectivity of the atoms and revealing any distortions from ideal geometries. For example, the planarity of the anthraquinone core and the orientation of the hydroxyl and nitro groups could be accurately determined.

Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions. In the solid state, molecules of this compound are likely to be held together by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and hydrogen bonds. The hydroxyl groups are capable of acting as hydrogen bond donors, while the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors. The presence of strong intermolecular hydrogen bonds would significantly influence the physical properties of the compound, such as its melting point and solubility.

Integrated Spectroscopic and Diffraction Approaches for Structure Confirmation

The definitive structural elucidation of this compound and its analogues is achieved not by a single analytical technique, but through the synergistic integration of various spectroscopic and diffraction methods. This comprehensive approach allows for an unambiguous confirmation of the molecular structure, providing detailed insights into connectivity, functional groups, and three-dimensional arrangement in the solid state. The primary techniques employed in this integrated approach are X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

X-ray Diffraction Analysis

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of crystalline solids at an atomic level. For a compound like this compound, a single-crystal X-ray diffraction study would provide unequivocal evidence of its molecular geometry, including bond lengths, bond angles, and the planarity of the anthraquinone core. Furthermore, it would reveal the orientation of the nitro and hydroxyl groups relative to the aromatic system.

Table 1: Hypothetical X-ray Crystallographic Data for a this compound Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 5.121 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 101.34 |

| γ (°) | 90 |

| Volume (ų) | 671.2 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.635 |

| R-factor | 0.045 |

This data would confirm the molecular connectivity and provide precise measurements of the intramolecular distances and angles, solidifying the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the symmetry in the 2,7-disubstituted chrysazin core, a simplified spectrum would be anticipated. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl groups.

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons would appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be diagnostic of their substitution pattern, with carbons attached to nitro groups being shifted further downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~12.5 (OH) | s |

| ~8.4 (H-4, H-5) | d | |

| ~7.9 (H-3, H-6) | d | |

| ¹³C | ~185 (C=O) | - |

| ~160 (C-OH) | - | |

| ~145 (C-NO₂) | - | |

| ~130-140 (Ar-C) | - | |

| ~120-125 (Ar-CH) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and nitro (N-O) groups.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (carbonyl) | 1650 - 1680 | Strong |

| N-O stretch (nitro) | 1500 - 1550 | Strong |

| 1330 - 1370 | Strong | |

| C=C stretch (aromatic) | 1450 - 1600 | Variable |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the nitro groups and carbonyl groups, which is characteristic of anthraquinone derivatives.

By combining the data from these techniques, a complete and unambiguous structural confirmation of this compound and its analogues can be achieved. X-ray diffraction provides the definitive solid-state structure, while NMR, IR, and MS confirm the connectivity and functional groups, ensuring consistency between the solid and solution states.

Theoretical and Computational Chemistry Studies of 2,7 Dinitrochrysazin

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool for elucidating the molecular structure and electronic properties of complex organic molecules like 2,7-Dinitrochrysazin. These computational methods provide insights into the geometric parameters, electronic distribution, and reactivity of the molecule, complementing experimental findings.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its favorable balance between computational cost and accuracy. numberanalytics.com Various functionals, such as B3LYP, are employed in conjunction with basis sets like 6-31G to optimize molecular geometries and calculate electronic properties. mdpi.com For instance, in studies of similar complex organic molecules, DFT calculations have been used to determine stable conformations and analyze intermolecular interactions, such as hydrogen bonding. mdpi.com

DFT methods are also crucial for understanding the kinetic stability and chemical reactivity of molecules through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The energy gap between HOMO and LUMO is a key parameter that helps in explaining the charge-transfer interactions within the molecule. chimicatechnoacta.ru

A benchmark of different density functionals is often the first step in computational studies to select the most appropriate one for the system under investigation. rsc.org While many functionals can provide good results for the band shape in spectra, some may show significant discrepancies in band position. rsc.org

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Modeling

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G | Geometry optimization, Hydrogen bond analysis mdpi.com |

| M06-2X | def2-TZVP | Calculation of geometries, enthalpies, and Gibbs free energy nih.gov |

| PBE0 | - | Vibronic spectra simulations nih.gov |

This table is interactive. Click on the headers to sort.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for electronic structure calculations. researchgate.net Methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory are examples of ab initio calculations that can be used to obtain highly accurate energies and properties. nih.gov

For example, ab initio conformational analysis has been performed on flavonoid derivatives, which share structural similarities with the chrysazin backbone, to identify features required for optimal stabilization. researchgate.net Such studies have revealed that factors like steric interference between functional groups can affect the co-planarity of the ring structures. researchgate.net While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and for systems where electron correlation is particularly important.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides essential tools for the prediction and interpretation of various spectroscopic parameters, offering a deeper understanding of the relationship between molecular structure and its spectral signatures.

The simulation of vibrational and electronic spectra is a key application of computational chemistry. rsc.org These simulations, often performed using time-dependent DFT (TD-DFT), can predict the absorption and emission spectra of molecules. diva-portal.org The Franck-Condon principle is a fundamental concept in these simulations, which helps in evaluating the intensity of vibronic transitions. diva-portal.org

The process often involves optimizing the geometry of the molecule in its ground and excited states. nih.gov The calculated vibrational frequencies and normal modes are then used to simulate the vibronic structure of the electronic spectra. nih.gov These simulations can help in the assignment of experimental spectral features and in understanding the impact of structural modifications on the optical properties. rsc.org Two-dimensional electronic-vibrational spectroscopy (2DEV) is an advanced technique that can be simulated to explore non-radiative relaxation pathways and electronic-vibrational dynamics. google.com

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another significant area of computational spectroscopy. mdpi.com Quantum chemical calculations, typically at the DFT level, can be used to compute the chemical shielding of nuclei in a molecule. nih.gov By comparing the calculated shielding of the target molecule to that of a reference compound like tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted. libretexts.org

The accuracy of these predictions can be high, with tools like SHIFTX2 achieving excellent correlation with experimental data for proteins. shiftx2.ca For smaller molecules, computational methods can predict chemical shifts with a high degree of accuracy, aiding in structure elucidation. prospre.ca The computational prediction of NMR shifts involves optimizing the molecular geometry and then performing the NMR calculation at the same level of theory. mdpi.com

Table 2: Common Computational Methods for Spectroscopic Prediction

| Spectroscopic Parameter | Computational Method | Key Principles/Applications |

|---|---|---|

| Vibrational Spectra | DFT, TD-DFT | Franck-Condon principle, vibronic coupling nih.govdiva-portal.org |

| Electronic Spectra | TD-DFT, Ab initio | Excited state calculations, simulation of absorption and emission rsc.orgdiva-portal.org |

This table is interactive. Click on the headers to sort.

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways and mechanisms. numberanalytics.com By identifying transition states and intermediates, these methods provide a step-by-step understanding of how reactants are converted to products. smu.edu

Methods such as the Artificial-Force-Induced Reaction (AFIR) can be used to systematically explore reaction pathways. researchgate.net For a given reaction, computational approaches can be used to optimize the geometries of reactants, transition states, and products. scholarsresearchlibrary.com The calculation of reaction energies and activation barriers helps in determining the feasibility and kinetics of a proposed mechanism. numberanalytics.com For instance, in the study of the dissociation of secondary ozonides, computational methods were used to investigate multiple mechanistic pathways and determine the most plausible one. mdpi.com

The reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA) are powerful concepts for analyzing the mechanism and dynamics of a chemical reaction in detail. smu.edu These approaches examine the changes along the reaction path to partition the mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product formation. smu.edu

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and stability over time. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology and studies on analogous compounds can elucidate the potential conformational landscape of this molecule.

MD simulations treat atoms as classical particles moving under the influence of a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the accessible conformations and the transitions between them.

For a molecule like this compound, a key aspect of its conformational flexibility would be the rotation around the single bonds connecting the nitro groups to the chrysazin backbone. The orientation of these nitro groups relative to the planar anthraquinone (B42736) ring system can significantly influence the molecule's electronic properties and intermolecular interactions.

A hypothetical MD simulation for this compound would involve the following steps:

System Setup: A starting 3D structure of this compound would be generated, often optimized using quantum mechanical methods like Density Functional Theory (DFT). This structure would then be placed in a simulation box, typically solvated with an appropriate solvent to mimic experimental conditions.

Force Field Selection: An appropriate force field, such as AMBER, CHARMM, or GROMOS, would be chosen to describe the interatomic and intramolecular forces.

Equilibration: The system would be gradually heated to the desired temperature and the pressure adjusted to equilibrate the system.

Production Run: Following equilibration, the simulation would be run for an extended period (nanoseconds to microseconds) to sample a wide range of conformational states.

Analysis of the resulting trajectory would provide valuable data on the conformational preferences of this compound. Key parameters that would be analyzed include:

Dihedral Angle Distributions: The distribution of the C-C-N-O dihedral angles of the nitro groups would reveal the most probable orientations of these groups.

Potential of Mean Force (PMF): By calculating the PMF along the dihedral angle coordinates, the energy barriers for rotation of the nitro groups could be determined, providing insight into the conformational stability.

Intramolecular Hydrogen Bonding: The presence and dynamics of any intramolecular hydrogen bonds, for instance between the hydroxyl and nitro groups, could be investigated.

While direct data for this compound is pending, a study on the related compound 1,8-dinitro-4,5-dihydroxy-anthraquinone employed Car–Parrinello molecular dynamics (CPMD) simulations to investigate the dynamics of its bridged protons. researchgate.net This study highlighted how environmental factors influence the proton dynamics within the molecule. researchgate.net Such an approach could similarly be applied to this compound to understand how its conformation is affected by its surroundings.

The table below illustrates the kind of data that could be generated from a molecular dynamics simulation for this compound, based on typical outputs for similar molecules.

| Parameter | Description | Hypothetical Value Range |

| C-C-N-O Dihedral Angle (Nitro Group at C2) | Torsional angle defining the orientation of the nitro group at the 2-position. | -30° to +30° (indicating near-planarity with some rotational freedom) |

| C-C-N-O Dihedral Angle (Nitro Group at C7) | Torsional angle defining the orientation of the nitro group at the 7-position. | -30° to +30° (indicating near-planarity with some rotational freedom) |

| Rotational Energy Barrier (C-N bond) | The energy required for a full 360° rotation of the nitro group. | 5 - 10 kcal/mol |

It is important to note that these values are hypothetical and would need to be confirmed by specific molecular dynamics simulations of this compound. Such studies would be invaluable for a comprehensive understanding of its structure-property relationships.

Synthesis and Characterization of 2,7 Dinitrochrysazin Derivatives and Analogues

Chemical Modification at Hydroxyl Positions

The two phenolic hydroxyl groups on the chrysazin (1,8-dihydroxyanthraquinone) backbone are prime sites for chemical modification, such as etherification and esterification. These reactions can significantly alter the solubility and electronic nature of the molecule. While specific literature on the direct modification of 2,7-dinitrochrysazin's hydroxyl groups is sparse, the chemistry is analogous to that of the parent compound, chrysazin, and other substituted anthraquinones. researchgate.netresearchgate.net

Etherification: The conversion of hydroxyl groups to ethers (-OR) is a common strategy. For instance, in the synthesis of related compounds like 4,5-diaminochrysazin, a precursor chrysazin is sometimes ethylated prior to nitration. researchgate.net This involves reacting the hydroxyl groups with an alkylating agent. General methods for etherification, such as the Williamson ether synthesis or reactions using alkyl sulfates in the presence of a base, are applicable. organic-chemistry.org A method for the chemoselective conversion of benzyl (B1604629) alcohols to methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) could also be adapted for this purpose. organic-chemistry.org

Esterification: The hydroxyl groups can also be converted to ester groups (-O-C=O-R). This is typically achieved by reacting the anthraquinone (B42736) with a carboxylic acid, acid chloride, or anhydride, often under acidic catalysis. chemguide.co.uk The hydrolysis of esters, which is the reverse reaction, can be catalyzed by either an acid or a base. libretexts.org Fast esterification can be mediated by coupling reagents like N,N'-diisopropyl-O-(p-nitrophenyl)isourea (NDTP). nih.gov

The following table summarizes potential modification reactions at the hydroxyl positions.

| Reaction Type | Reagents | Product Functional Group | Potential Effect on Properties |

| Etherification | Alkyl Halide, Base (e.g., K2CO3) | Ether (-OR) | Increased lipophilicity, altered electronic properties |

| Esterification | Acid Chloride/Anhydride, Base | Ester (-OCOR) | Modified solubility, potential for pro-drug design |

Derivatization through Nitro Group Transformations (e.g., Reduction to Aminoanthraquinones)

The transformation of the nitro groups is a critical pathway for creating a diverse range of derivatives, most notably through their reduction to amino groups. Aromatic amines are versatile intermediates for the synthesis of dyes and other functional materials. jsynthchem.com

The reduction of nitroaromatic compounds is a well-established transformation in organic synthesis. organic-chemistry.orgunimi.it For dinitroanthraquinones, selective reduction of the nitro groups to form diaminoanthraquinones is a key step in the synthesis of more complex molecules. A notable example is the preparation of 2,7-diaminoanthracene derivatives. In one study, 2,7-dinitro-9,10-dicyanoanthracene was effectively reduced to 2,7-diamino-9,10-dicyanoanthracene using stannous chloride (SnCl₂) as the reducing agent. acs.org This method demonstrates the feasibility of selectively targeting the nitro groups while preserving other functionalities on the anthracene (B1667546) core. acs.org

Similar reductions have been reported for other isomers of dinitrochrysazin. For example, 4,5-dinitrochrysazin is reduced to 4,5-diaminochrysazin using reagents like iron metal in sulfuric acid jscimedcentral.comresearchgate.net or stannous chloride in ethanol. dost.gov.ph Another improved method for the synthesis of 4,5-diaminochrysazin from 1,8-diethoxy-4,5-dinitroanthraquinone involves using hydroiodic acid (HI), which achieves both O-deethylation and nitro group reduction in high yield. researchgate.net These methods are generally applicable to the 2,7-dinitro isomer.

The general mechanism of nitro group reduction proceeds through nitroso and hydroxylamino intermediates to the final amine. unimi.itnih.gov

The table below outlines common methods for the reduction of dinitroanthraquinones.

| Reducing Agent System | Substrate Example | Product | Yield | Reference |

| SnCl₂ | 2,7-Dinitro-9,10-dicyanoanthracene | 2,7-Diamino-9,10-dicyanoanthracene | Not specified | acs.org |

| Iron (Fe) in H₂SO₄ | 4,5-Dinitrochrysazin | 4,5-Diaminochrysazin | 90% | jscimedcentral.comresearchgate.net |

| SnCl₂ in Ethanol | 4,5-Dinitrochrysazin | 4,5-Diaminochrysazin | Not specified | dost.gov.ph |

| Hydroiodic Acid (HI) | 1,8-Diethoxy-4,5-dinitroanthraquinone | 4,5-Diaminochrysazin | >95% | researchgate.net |

Exploration of Novel Heterocyclic Systems Annulated with this compound

Annulation, or the building of a new ring onto an existing one, represents an advanced method for creating complex, polycyclic derivatives of this compound. wikipedia.org Such reactions can lead to novel heterocyclic systems with unique electronic and steric properties. thieme.de These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to fused ring systems. rsc.org

While specific examples of annulation reactions starting directly from this compound are not prominent in the literature, the general strategies for synthesizing fused heterocycles are well-developed and applicable. uomus.edu.iqresearchtrends.net Annulation can be achieved through various methods, including cycloaddition reactions, intramolecular cyclizations, and transition metal-catalyzed cross-coupling reactions followed by a ring-closing step. princeton.edumdpi.com

For instance, the diamino derivatives produced from the reduction of this compound (as discussed in section 6.2) are excellent precursors for building nitrogen-containing heterocycles. These diamines can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazine (B50134), diazepine, or other heterocyclic rings.

A general approach could involve:

Reduction of this compound to 2,7-diaminochrysazin.

Reaction of the diamine with a suitable bifunctional electrophile to construct the new ring. For example, reaction with an α-dicarbonyl compound would lead to a fused pyrazine ring.

The development of such fused systems is a promising avenue for creating novel materials for applications in electronics and medicinal chemistry. mdpi.comoaepublish.com

Structure-Property Relationship Studies within the Dinitroanthraquinone Series

Electronic Properties: The introduction of two electron-withdrawing nitro groups onto the chrysazin framework significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This effect is central to the design of materials with specific electronic characteristics. For example, in a study of 2,7-dinitro-9,10-dicyanoanthracene, the presence of four electron-withdrawing groups (two nitro, two cyano) resulted in an exceptionally low LUMO level, a desirable property for certain electronic applications. acs.org

Substitution Pattern: The specific positions of the nitro groups (e.g., 2,7- vs. 4,5-) influence the molecule's symmetry and electronic distribution, which in turn affects properties like crystal packing and intermolecular interactions. The substitution pattern on the anthraquinone nucleus is a key determinant of its biological activity, such as antimutagenicity. iomcworld.com

Functional Group Transformation: The reduction of electron-withdrawing nitro groups (NO₂) to electron-donating amino groups (NH₂) dramatically alters the electronic character of the molecule. nih.gov This transformation changes the Hammett parameter from strongly positive (σp = +0.78 for NO₂) to strongly negative (σp = -0.66 for NH₂), fundamentally impacting the reactivity and properties of the aromatic system. nih.gov This change is exploited in the synthesis of dyes and pharmacologically active compounds.

The table below summarizes key structure-property relationships.

| Structural Feature | Property Affected | Observation/Example | Reference |

| Number of Electron-Withdrawing Groups (EWGs) | LUMO Energy Level | Increasing the number of EWGs (e.g., -NO₂, -CN) lowers the LUMO level. | acs.org |

| Substitution Isomerism | Biological Activity | The specific placement of substituents on the anthraquinone core correlates with antimutagenic properties. | iomcworld.com |

| Nitro Group Reduction | Electronic Character | Conversion of -NO₂ to -NH₂ changes the group from strongly electron-withdrawing to strongly electron-donating. | nih.gov |

| Hydroxyl Group Modification | Solubility, Intermolecular Interactions | Etherification or esterification can increase lipophilicity and alter hydrogen bonding capabilities. | researchgate.netresearchgate.net |

Advanced Applications of 2,7 Dinitrochrysazin in Materials and Chemical Science

Utility as a Synthetic Intermediate for Functional Anthraquinone (B42736) Compounds

2,7-Dinitrochrysazin is a notable intermediate in the synthesis of functionalized anthraquinone compounds. It is typically formed during the direct nitration of chrysazin (1,8-dihydroxyanthraquinone). tandfonline.com This reaction, however, often yields a mixture of isomers, including the desired 4,5-dinitrochrysazin and other compounds such as 2,4,7-trinitrochrysazin and 2,4,5-trinitrochrysazin. tandfonline.com

The separation and purification of these isomers are critical, as different dinitrochrysazin derivatives serve as precursors for various high-value chemicals. For instance, 4,5-dinitrochrysazin is a key intermediate in the synthesis of the anticancer agent mitoxantrone (B413). tandfonline.comjscimedcentral.com Although this compound can be an undesired isomer in this specific process, its controlled synthesis or separation provides a valuable building block for other functional anthraquinones. tandfonline.comjscimedcentral.com The reactivity of its nitro groups allows for further chemical transformations, such as reduction to amino groups, which opens pathways to a diverse range of substituted anthraquinone derivatives for various chemical applications. ontosight.ai

Table 1: Isomeric Products from the Direct Nitration of Chrysazin This table summarizes the common isomers produced during the nitration of chrysazin, highlighting the complexity of the reaction and the role of this compound as one of the potential products.

| Compound Name | Systematic Name | Role/Significance | Reference |

| This compound | 1,8-dihydroxy-2,7-dinitroanthraquinone | Isomeric byproduct; potential synthetic intermediate. | tandfonline.com |

| 4,5-Dinitrochrysazin | 1,8-dihydroxy-4,5-dinitroanthraquinone | Key intermediate for mitoxantrone synthesis. | tandfonline.com |

| 2,4,7-Trinitrochrysazin | 1,8-dihydroxy-2,4,7-trinitroanthraquinone | Isomeric byproduct. | tandfonline.com |

| 2,4,5-Trinitrochrysazin | 1,8-dihydroxy-2,4,5-trinitroanthraquinone | Isomeric byproduct. | tandfonline.com |

Application in Dye and Pigment Chemistry

The inherent structure of this compound makes it and its derivatives relevant to the field of dye and pigment chemistry. ontosight.ai The anthraquinone framework is a well-established scaffold for producing colorants. mdpi.com

The color of organic dyes arises from their molecular structure, specifically the presence of chromophores and auxochromes within a conjugated system. researchgate.netscribd.com In this compound, the anthraquinone system acts as the primary chromophore, the part of the molecule responsible for absorbing visible light. researchgate.net The hydroxyl (-OH) and nitro (-NO2) groups function as auxochromes, which modify the intensity and wavelength of light absorption, thereby influencing the final color. researchgate.net

The electron-withdrawing nature of the nitro groups and the electron-donating potential of the hydroxyl groups, linked through the conjugated aromatic system, are key to its color properties. ontosight.ai Further chemical modification, such as the condensation of arylamines with related dinitroanthraquinones (e.g., 4,5-dinitrochrysazin), can lead to the formation of bis(arylamino)-dihydroxyanthraquinones, which dye polyester (B1180765) fibers in deep bluish-green colors. researchgate.net This demonstrates how the core structure derived from dinitrochrysazin isomers can be tuned to produce a range of hues.

Anthraquinone-based dyes are particularly effective for coloring synthetic polymer fibers like polyester. researchgate.net The dyeing process typically involves the diffusion of the dye molecules from a dye bath into the amorphous regions of the polyester fibers under high temperature and pressure. journalagent.com Polyester fibers are hydrophobic and lack strong ionic sites, making them suitable for coloration by non-ionic disperse dyes, a class to which many anthraquinone derivatives belong. journalagent.com

Derivatives of dinitroanthraquinones have been shown to produce dyes for polyester with very good fastness to light and sublimation. researchgate.net The stability of the anthraquinone core and the strong intermolecular forces between the dye and the polymer chains contribute to these durable properties. The oleophilic (oil-attracting) quality of polyester aids in the absorption of these organic dye molecules. journalagent.com

Table 2: Properties of Related Anthraquinone Dyes on Polyester This table highlights the performance characteristics of dyes derived from dihydroxyanthraquinone structures when applied to polyester, indicating the potential performance of colorants derived from this compound.

| Dye Type | Target Substrate | Observed Hues | Fastness Properties | Reference |

| Bis(arylamino)-dihydroxyanthraquinones | Polyester Fibres | Deep Bluish Green | Very good fastness to light and sublimation. | researchgate.net |

Chemosensor and Indicator Development

The anthraquinone scaffold is a promising platform for the development of chemosensors and indicators. mdpi.com A chemosensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as a shift in color (colorimetric) or the emission of light (fluorescence). rsc.org

While specific applications of this compound as a chemosensor are not widely documented, its structure contains the necessary functional groups for such development. The hydroxyl groups can act as binding sites for metal ions or other analytes, while the electron-withdrawing nitro groups can modulate the electronic properties of the anthraquinone system upon binding. This modulation can, in turn, alter the molecule's light absorption or emission characteristics, forming the basis of a sensing mechanism. The development of rhodamine-based and other fluorescent chemosensors demonstrates the principle of using binding events to trigger a "turn-on" fluorescence response, a concept potentially applicable to novel sensors derived from this compound. rsc.org

Photochemical and Photophysical Investigations

Photochemistry and photophysics explore the interaction of molecules with light, including processes like light absorption, fluorescence, and the generation of reactive oxygen species. nih.govmdpi.com These properties are fundamental to applications in areas such as photodynamic therapy and optical materials. mdpi.com

The photophysical properties of many dye classes, including phthalocyanines and coumarins, have been extensively studied. nih.govnih.gov For example, certain phthalocyanine (B1677752) derivatives are known for their ability to generate singlet oxygen, a key agent in photodynamic cancer therapy. nih.gov While the anthraquinone skeleton is known to be photoactive, detailed photochemical and photophysical investigations specifically on this compound are not extensively reported in the current literature. Given its structure as a highly conjugated and functionalized dye molecule, its potential for fluorescence or photosensitizing activity presents an area for future scientific inquiry. Such research could uncover novel applications in photochemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dinitrochrysazin, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Nitration of chrysazin derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is a common approach. Optimization involves adjusting stoichiometry, temperature, and reaction time. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products. Detailed protocols should include step-by-step procedures, safety precautions for handling nitro compounds, and validation through melting point analysis and NMR .

- Key Considerations : Monitor reaction progress using TLC, and characterize intermediates to avoid side products. Report yields, purity (≥95% by HPLC), and spectral data in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify nitro group positions and aromatic proton environments. IR spectroscopy confirms NO₂ stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Chromatography : HPLC (C18 column, methanol/water mobile phase) assesses purity, while GC-MS detects volatile impurities.

- Data Interpretation : Compare spectral data to literature or computational predictions (e.g., DFT). Anomalies in peak splitting or retention times may indicate isomerization or degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic properties of this compound, particularly in relation to its nitro substituents?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry (e.g., in DMF with TBAPF₆ electrolyte) evaluates redox behavior. Compare reduction potentials of nitro groups to analogous compounds.

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions and predict substituent effects on aromaticity. Validate models against experimental UV-Vis absorption spectra .

Q. What strategies are recommended for resolving contradictions in experimental data when studying the reactivity of this compound under varying conditions?

- Methodological Answer :

- Contradiction Analysis : Apply the TRIZ model to identify technical contradictions (e.g., reactivity vs. stability). Use factorial design (DoE) to test variables like solvent polarity or temperature gradients.

- Error Mitigation : Replicate experiments in independent labs, standardizing equipment (e.g., calibrated pH meters). Cross-validate results using orthogonal techniques (e.g., X-ray crystallography vs. NMR) .

Q. How should computational chemistry approaches be integrated with experimental data to model the molecular interactions of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Validate binding affinities with in vitro assays.

- Data Integration : Combine molecular dynamics (MD) simulations (AMBER force field) with experimental thermodynamic data (ITC) to refine models. Store raw data in FAIR-compliant repositories (e.g., Chemotion) for transparency .

Q. What protocols ensure the reproducibility of this compound synthesis and characterization across different laboratories?

- Methodological Answer :

- Standardization : Publish detailed experimental sections with exact reagent grades (e.g., ≥99% purity), instrument settings (e.g., NMR frequency), and environmental controls (e.g., inert atmosphere).

- Collaborative Validation : Share samples with peer labs for cross-testing. Use open-access platforms (e.g., RADAR4Chem) to archive spectra and chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.